molecular formula C6H5F3N2 B1268507 2-Amino-6-(trifluoromethyl)pyridine CAS No. 34486-24-3

2-Amino-6-(trifluoromethyl)pyridine

Cat. No. B1268507
CAS RN: 34486-24-3
M. Wt: 162.11 g/mol
InChI Key: NFYYDQMFURPHCC-UHFFFAOYSA-N
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 4.8 g (30 mmol) 6-trifluoromethyl-pyridin-2-ylamine and 6.7 g (30 mmol) NIS. Yield after precipitation from the reaction mixture and isolation of additional product from the mother liquid by chromatography in silica gel: 5.73 g (67%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][CH:4]=1.C1C(=O)N([I:19])C(=O)C1>>[F:11][C:2]([F:1])([F:10])[C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[I:19]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
FC(C1=CC=CC(=N1)N)(F)F
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after precipitation from the reaction mixture and isolation of additional product from the mother liquid by chromatography in silica gel

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC(=N1)N)I)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.